N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC15749461
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | N-(3-hydroxypropyl)-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O2/c1-15-11-6-3-2-5-10(11)9-12(15)13(17)14-7-4-8-16/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,14,17) |
| Standard InChI Key | UCMDXQXWQDEBSZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCCO |
Introduction
Structural and Functional Profile of Indole-2-Carboxamides
Core Scaffold and Substitution Patterns
Indole-2-carboxamides are characterized by a bicyclic indole core substituted at the second position with a carboxamide group. The prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) exemplifies this class, with substitutions at the C3, C5, and N1 positions critically influencing receptor interaction . For N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide, key structural features include:
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N1-methylation: Unlike ORG27569, which retains a hydrogen at N1, methylation at this position may alter electronic properties and steric interactions with the CB1 receptor’s allosteric pocket.
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C3-hydroxypropyl substituent: The 3-hydroxypropyl group introduces polarity and hydrogen-bonding potential, contrasting with the hydrophobic alkyl chains (e.g., ethyl, propyl) in classical analogs .
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Carboxamide linkage: The amide bond connecting the indole core to the 3-hydroxypropyl sidechain is essential for maintaining conformational rigidity and receptor binding .
Synthesis and Structural Optimization
Synthetic Routes for Indole-2-Carboxamides
The synthesis of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide likely follows established protocols for analogous compounds, as detailed in studies of CB1 modulators . A plausible pathway involves:
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Indole core functionalization:
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Friedel-Crafts acylation or alkylation to introduce substituents at C3.
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N1-methylation via alkylation reactions using methyl iodide or dimethyl sulfate.
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Carboxamide formation:
Example Reaction Scheme:
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1-Methylindole-2-carboxylic acid synthesis:
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Methylation of indole-2-carboxylic acid at N1 using methyl iodide in basic conditions.
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Amide coupling:
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React 1-methylindole-2-carboxylic acid with 3-aminopropanol in the presence of BOP and DIPEA.
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This method mirrors procedures used for compounds like 12a–f, where varying amines were coupled to indole-2-carboxylic acids to yield target carboxamides .
Structure-Activity Relationships (SARs)
Impact of C3 Substituents
The C3 position is a critical determinant of binding affinity () and cooperativity () with CB1’s orthosteric site . Key observations from analogous compounds include:
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Hydrophobic vs. polar groups: Linear alkyl chains (e.g., propyl, hexyl) enhance but reduce , whereas polar groups like hydroxypropyl may balance solubility and receptor interaction.
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Chain length: Optimal activity occurs with C3 substituents of 3–5 carbons; longer chains (e.g., heptyl) diminish cooperativity .
Comparative Data for C3-Substituted Analogs :
| Compound | C3 Substituent | (nM) | |
|---|---|---|---|
| 1 | Ethyl | 217.3 | 6.9 |
| 12a | Propyl | 1746 | 26.7 |
| 12f | Hexyl | 89.1 | 4.6 |
The hydroxypropyl group in N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide may occupy a middle ground, offering moderate hydrophobicity with enhanced hydrogen-bonding capacity.
Role of N1-Methylation
N1-methylation in indole derivatives is uncommon in classical CB1 modulators like ORG27569 but could influence:
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Metabolic stability: Methylation may reduce oxidative deamination at the indole nitrogen.
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Receptor interactions: Steric effects from the methyl group might alter positioning within the allosteric pocket.
Pharmacological Implications
Allosteric Modulation of CB1
Indole-2-carboxamides typically exhibit negative allosteric modulation (NAM) of CB1, reducing agonist efficacy while enhancing binding affinity . For N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide, potential effects include:
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Biased signaling: Modulation of G-protein vs. β-arrestin pathways, as seen with analogs like 12d, which antagonizes G-protein coupling while inducing ERK1/2 phosphorylation .
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Therapeutic potential: Applications in neuropathic pain, obesity, or neurodegenerative disorders, leveraging CB1’s role in appetite regulation and neuroprotection .
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